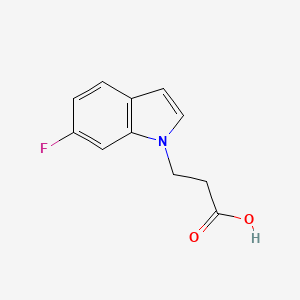

3-(6-fluoro-1H-indol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(6-fluoro-1H-indol-1-yl)propanoic acid is a chemical compound with the CAS Number: 951626-41-8 . It has a molecular weight of 207.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Biological Activity of Schiff Bases

Schiff bases derived from indole compounds, including 3-(6-fluoro-1H-indol-1-yl)propanoic acid, show remarkable antimicrobial activity. These compounds are synthesized from Tryptophan and different aldehydes and tested for their antibacterial and antifungal properties, demonstrating significant effectiveness in these areas (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Regioselective Synthesis Applications

3,3-bis(indol-3yl)propanoic acids, related to this compound, are synthesized via a regioselective hydroarylation process. This method is significant for creating bis(indol-3-yl) compounds, which are important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Photochromic Compound Structure Analysis

The compound 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid, structurally related to this compound, has been studied for its crystal structure and photochromic behavior, contributing to the understanding of the structural and functional aspects of photochromic compounds (Zou et al., 2004).

Fluorescence Imaging Applications

The derivative 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal shows potential as a ratiometric fluorescent pH probe, useful for detecting strong acidity pH in living cells. This demonstrates the application of indole-based compounds in biological imaging (Nan et al., 2015).

Crystal Structure of Indole Derivatives

Studies on the crystal structure of indole derivatives, including compounds similar to this compound, provide insights into the molecular geometry and stabilization mechanisms. These findings are valuable for pharmaceutical and food industry applications (Li, Liang, & Tai, 2009).

Synthesis of Fluoromethyl Indol-3-yl Ketones

The fluoroacetylation of indoles using fluorinated acetic acids for the synthesis of fluoromethyl indol-3-yl ketones demonstrates the versatility of indole compounds in chemical synthesis. This process is catalyst- and additive-free, highlighting efficient synthetic routes (Yao et al., 2016).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

3-(6-fluoroindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRECVZUOVYPVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)

![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)